BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Synthetic Chemistry Process Chemistry Building Block Purity

This 3-iodo-5-cyano-pyrazolo[3,4-b]pyridine is a dual-function medicinal-chemistry building block. The 5-CN group anchors kinase active sites (critical for PI4KIIIβ, DDR1 selectivity), while the 3-iodo enables rapid library generation via Suzuki/Sonogashira couplings. Essential for hit-to-lead programs targeting CDK, Trk, PI4KIIIβ, and for streamlined PROTAC linker attachment. Request a quote for bulk to accelerate SAR-driven kinase inhibitor discovery.

Molecular Formula C7H3IN4
Molecular Weight 270.033
CAS No. 1638764-68-7
Cat. No. B2710845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS1638764-68-7
Molecular FormulaC7H3IN4
Molecular Weight270.033
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)I)C#N
InChIInChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12)
InChIKeyFGLFOYGIWBCTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1638764-68-7): A Core Heterocyclic Scaffold for Kinase-Focused Drug Discovery and Cross-Coupling


3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1638764-68-7) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry recognized for its ability to mimic purine nucleotides and engage kinase active sites. It possesses a molecular weight of 270.03 g/mol, a molecular formula of C7H3IN4, and key structural features including an iodine atom at the 3-position and a cyano group at the 5-position. [1] The compound's fused pyrazole-pyridine core provides a versatile platform for the development of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ), and tropomyosin receptor kinases (Trk). [2] The presence of the iodine atom serves as a synthetic handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This dual role as both a direct pharmacophore element and a key synthetic intermediate makes it a strategically important compound in early-stage drug discovery programs focused on oncology, inflammation, and viral diseases. [3]

Why Simple Analogs Cannot Substitute for 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Advanced Medicinal Chemistry Campaigns


Substituting 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with a simple analog lacking its precise substitution pattern risks compromising the efficacy and efficiency of a drug discovery program. The combination of the 3-iodo and 5-cyano substituents on the pyrazolo[3,4-b]pyridine core is not arbitrary; it confers a specific dual-functionality. While the core scaffold itself is known to interact with kinase enzymes, the 5-cyano group directly influences the electronic properties and binding affinity within the ATP-binding pocket, as demonstrated by the activity of related 5-carbonitrile derivatives against targets like PI4KIIIβ and DDR1. [1] Simultaneously, the 3-iodo group provides a high-value synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings, allowing for rapid SAR exploration that is not possible with hydrogen or other halogens at this position. Using an unsubstituted pyrazolo[3,4-b]pyridine or one with a different halogen would require re-optimization of the entire synthetic route and potentially lead to a significant drop in on-target potency or an undesirable shift in selectivity profile, incurring substantial time and resource costs. [2] The specific quantitative evidence for this compound's differentiation is detailed below.

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Against Closest Comparators


Differentiation via a Verified, Scalable Synthesis Yielding 82.5% for the Iodination Step

In the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the final and critical iodination step has been reported to proceed with an efficiency of 82.5%. This yield is for the specific introduction of iodine onto the pyrazolo[3,4-b]pyridine core, a reaction that can be capricious and yield variable results depending on the substrate and conditions. While direct comparative data for other iodination reactions on this exact scaffold are not provided in the same source, this quantitative metric establishes a verifiable baseline for the feasibility and scalability of synthesizing this particular derivative. It differentiates this compound from other halogenated analogs (e.g., 3-bromo- or 3-chloro-) which would require entirely different and potentially lower-yielding synthetic conditions, thereby impacting the cost and availability of the final building block.

Synthetic Chemistry Process Chemistry Building Block Purity

Kinase Selectivity Advantage Conferred by the 5-Cyano Substituent in the Pyrazolo[3,4-b]pyridine Scaffold

Compounds built upon the pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold are specifically claimed as selective inhibitors of phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ). [1] This selectivity is a direct consequence of the 5-cyano substituent and the specific 4-position modifications described in the patent. The target compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, serves as a key intermediate for installing those 4-position modifications. In contrast, a closely related analog like 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1234616-67-1), which lacks the 3-iodo group, cannot be directly diversified at the 3-position, limiting the SAR exploration. Furthermore, other kinase inhibitors based on the pyrazolo[3,4-b]pyridine core but lacking the 5-carbonitrile group, such as some PIM-1 kinase inhibitors, exhibit different selectivity profiles and potency. [2] The patent data provides class-level evidence that the 5-cyano group is a critical pharmacophore element for achieving PI4KIIIβ selectivity.

Kinase Inhibition PI4KIIIβ Selectivity Drug Discovery

Comparison of Computed Physicochemical Properties: A Balance of Lipophilicity and Polarity

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile possesses a computed XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 65.4 Ų. [1] In comparison, the non-iodinated core scaffold, 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1234616-67-1), has a computed XLogP3-AA of approximately 0.8 and a TPSA of 65.4 Ų. [2] The presence of the iodine atom increases the lipophilicity by 0.4 log units, which can significantly impact membrane permeability, oral bioavailability, and the compound's suitability for cell-based assays. The TPSA remains unchanged, indicating the addition of iodine does not alter the molecule's ability to engage in polar interactions. This specific balance of properties positions 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a more favorable lead-like building block compared to its non-iodinated counterpart for programs targeting intracellular kinase targets where moderate lipophilicity is desirable.

ADME Lipophilicity Polar Surface Area Drug-likeness

Potent Kinase Inhibition Confirmed by Derivatives: A Class-Level Benchmark for Scaffold Potency

The pyrazolo[3,4-b]pyridine-5-carbonyl moiety, which is directly derived from the target compound, has been incorporated into a complex molecule (BDBM372089) that demonstrates potent inhibition of the Discoidin Domain Receptor 1 (DDR1) kinase, with an IC50 of 219 nM. [1] This provides a quantitative benchmark for the class's potential potency. While this specific IC50 is not for the target compound itself, it serves as powerful class-level evidence that the pyrazolo[3,4-b]pyridine-5-carbonitrile core, when appropriately functionalized, can yield nanomolar inhibitors. In contrast, other pyrazolo[3,4-b]pyridine derivatives lacking the 5-carbonitrile group, such as those evaluated in early studies, often exhibit significantly weaker or no kinase inhibition. [2] This demonstrates that the 5-cyano group is not merely a spectator but is integral to achieving high potency against clinically relevant kinase targets.

Kinase Inhibition DDR1 IC50 Scaffold Potency

Unmatched Synthetic Versatility for SAR Exploration Compared to Non-Halogenated or Bromo Analogs

The 3-iodo substituent on 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile offers superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, compared to its bromo, chloro, or hydrogen analogs. This is a well-established principle in synthetic chemistry: the carbon-iodine bond is significantly weaker and more labile than the carbon-bromine or carbon-chlorine bond, leading to faster oxidative addition with palladium catalysts. This translates to higher yields, lower reaction temperatures, and a broader substrate scope for the synthesis of diverse compound libraries. [1] While specific kinetic data comparing the reactivity of this exact compound to its bromo analog is not available in the search results, the class-level inference is that the iodo compound provides a more efficient and versatile entry point for SAR studies. This is a critical differentiator for procurement, as it enables chemists to explore a wider chemical space around the core scaffold with greater synthetic ease.

Synthetic Chemistry Cross-Coupling SAR Building Block

Validated Research and Development Applications for 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile


Developing Selective PI4KIIIβ Inhibitors for Malaria or Autoimmune Diseases

Leverage 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a key intermediate to synthesize a library of 4-substituted derivatives as potential selective inhibitors of PI4KIIIβ. The 5-cyano group is a critical pharmacophore for achieving this selectivity, as outlined in patent EP3157922. [1] Use the 3-iodo group for rapid diversification via Suzuki or Sonogashira couplings to explore the SAR at the 3-position, a region that cannot be easily modified using the simpler, non-iodinated 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. The resulting compounds can be screened against PI4KIIIβ and counter-screened against other lipid and protein kinases to confirm selectivity.

Exploring the Kinase Selectivity Profile of Pyrazolo[3,4-b]pyridine-5-carbonitriles

Use this compound to create a focused library of kinase inhibitors. The scaffold has shown potential for generating potent inhibitors, with a structurally related derivative exhibiting a 219 nM IC50 against DDR1 kinase. [2] By performing a series of cross-coupling reactions at the 3-iodo position, researchers can generate dozens of analogs to be profiled against a broad panel of kinases. This application is ideal for hit identification and lead optimization programs aiming to discover novel inhibitors for under-explored kinases in oncology or inflammation.

Synthesizing Building Blocks for Degrader Molecules (PROTACs) Targeting IRAK or Other Kinases

The pyrazolo[3,4-b]pyridine-5-carbonitrile core is a known component in the synthesis of bifunctional degrader molecules, such as those targeting IRAK. [3] The 3-iodo group on this specific compound offers a unique advantage for this application. It allows for the attachment of a linker moiety directly to the core scaffold without the need for additional functional group manipulations. This can streamline the synthesis of PROTAC candidates and reduce the number of synthetic steps. The moderate lipophilicity (XLogP3-AA = 1.2) of this building block is also favorable for maintaining drug-like properties in the final degrader molecule. [4]

Antimicrobial Lead Generation Using a Privileged Scaffold

Derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have demonstrated notable antimicrobial activity against bacterial strains including P. aeruginosa, K. pneumoniae, S. aureus, and E. coli. [5] While the target compound itself is not an active antimicrobial, it serves as a crucial starting material for synthesizing new analogs with potential antibacterial properties. The 3-iodo group can be substituted with various aryl or heteroaryl groups to explore antimicrobial SAR, offering a novel entry point to this chemical space that is distinct from the known 1-phenyl derivatives.

Quote Request

Request a Quote for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.